molecular formula C16H13F2N3O B2771595 1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 899753-70-9

1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2771595
CAS RN: 899753-70-9
M. Wt: 301.297
InChI Key: BZZYIBBGAMSIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as DIF-1, is a small molecule inhibitor that has been used in scientific research to study various biological processes. DIF-1 inhibits the function of a protein called Smoothened (Smo), which is a key component of the Hedgehog (Hh) signaling pathway. The Hh signaling pathway is involved in many important biological processes, including development, tissue regeneration, and cancer.

Scientific Research Applications

Inhibition of Chitin Synthesis

This compound is structurally similar to insecticides like diflubenzuron, which inhibit chitin synthesis in insect larvae. These insecticides prevent proper cuticle formation, leading to the death of the insect larvae without affecting chitinase activity or promoting chitin degradation. The effectiveness of these compounds highlights their potential application in pest control research and the development of new insecticidal strategies (Deul, Jong, & Kortenbach, 1978).

Rheology and Gelation Tuning

Compounds with a similar urea structure have been shown to form hydrogels with tunable physical properties, depending on the anionic counterpart. This property can be exploited in material science for creating customized materials with specific rheological behaviors, offering insights into hydrogel formation mechanisms and potential applications in drug delivery systems and tissue engineering (Lloyd & Steed, 2011).

Antidepressant Activity

Unsymmetrical ureas exhibiting dual 5-HT reuptake inhibition and 5-HT(1B/1D) antagonistic activities have been explored for their potential antidepressant effects. These compounds, designed by coupling indole derivatives with aniline moieties, exhibit significant in vitro efficacy as antidepressants, suggesting a potential application in the development of new therapeutic agents for depression (Matzen et al., 2000).

Urea-Fluoride Interaction Studies

The interaction between urea and fluoride ions, leading to proton transfer, has been studied for its implications in understanding the nature of hydrogen bonding and proton transfer mechanisms. This research has implications in the fields of chemistry and biochemistry, particularly in the study of enzyme mechanisms and the design of biomimetic materials (Boiocchi et al., 2004).

Corrosion Inhibition

Research has demonstrated the effectiveness of certain urea derivatives as corrosion inhibitors for mild steel in acidic environments. These studies are crucial in the field of industrial chemistry, offering insights into protective coating formulations and corrosion prevention strategies for metals (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c1-21-9-14(11-4-2-3-5-15(11)21)20-16(22)19-13-7-6-10(17)8-12(13)18/h2-9H,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZYIBBGAMSIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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